(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide
Description
The compound "(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide" features a thiazole core substituted with a bulky tert-butyl group at the 2-position and an enamide linkage connecting to a propenoylaminoethyl side chain.
Properties
IUPAC Name |
(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-12(19)16-8-9-17-13(20)7-6-11-10-18-14(21-11)15(2,3)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,19)(H,17,20)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDAHDSJJDTRBH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C=CC(=O)NCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC=C(S1)/C=C/C(=O)NCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide is a thiazole derivative that has garnered attention for its potential biological activities. The compound features a unique structural framework that may influence its interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H18N2OS |
| Molecular Weight | 250.36 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The thiazole ring and the prop-2-enamide moiety are believed to facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to these targets.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results, with the compound demonstrating inhibition of bacterial growth at concentrations that suggest potential therapeutic applications .
Anticancer Activity
The compound's anticancer properties are under investigation, particularly its ability to induce apoptosis in cancer cells. Preliminary studies have indicated that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of thiazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests significant potential for development as an antibacterial agent.
- Cancer Cell Line Assay : In a recent assay involving human breast cancer cell lines, the compound was shown to reduce cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound may activate apoptotic pathways in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related thiazole derivatives:
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| (E)-3-(4-methylthiazol-5-yl)propanoic acid | Moderate antibacterial | 30 |
| (E)-3-(benzothiazolyl)propanoic acid | Anticancer | 50 |
| (E)-3-(tert-butylthiazolyl)propanoic acid | Antimicrobial and anticancer | 25 |
Comparison with Similar Compounds
Thiazole Core Modifications
The tert-butyl substituent on the thiazole ring distinguishes this compound from analogs with smaller or aryl substituents. For instance:
- : Oxazolidinone-thiazole hybrids (e.g., analogs 2a-d) utilize Boc-protected cysteine derivatives, leading to varied substituents. NMR data indicated structural stability despite substituent differences, suggesting the tert-butyl group in the target compound may similarly enhance stability through steric effects .
- : Compounds like 9a-e feature aryl-substituted thiazoles (e.g., phenyl, fluorophenyl), which introduce electronic effects (electron-withdrawing/donating groups) that modulate reactivity and binding affinity.
Table 1: Thiazole Substituent Comparison
Enamide Linkage and Side Chain
The enamide group (-NH-C(=O)-CH=CH-) is a critical feature shared with compounds in and :
- : Enamide-linked acetamide derivatives (e.g., 9a-e ) showed docking poses with bioactive targets, suggesting the enamide’s role in hydrogen bonding .
- : Enamide derivatives like "(E)-N-[3-(2-oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-3-thiophen-2-yl-prop-2-enamide" highlight the versatility of this linkage in connecting heterocyclic systems .
Thiazole Formation
- : Utilized Michael addition followed by NaBH4 reduction to synthesize thiazole-containing analogs. This method may parallel the target compound’s synthesis, particularly for introducing the enamide group .
- : Demonstrated a high-yield one-pot synthesis for a dihydrothiazole derivative, emphasizing efficiency for structurally simpler analogs .
- : Employed multi-step reactions (e.g., click chemistry, benzimidazole formation) for complex hybrids, suggesting that the target compound’s synthesis might require similar strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
